1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
Overview
Description
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a piperidine core with a sulfonyl group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the piperidine ring or the sulfonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various piperidine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate, particularly for its enzyme inhibition activity against acetylcholinesterase, which is linked to Alzheimer’s disease.
Antioxidant and Anticholinesterase Activity: Studies have shown significant potential in these areas, making it a candidate for further research in neuroprotective therapies.
Antibacterial and Antimicrobial Activity: The compound has demonstrated inhibitory activity against various bacterial strains, suggesting its use in developing new antibacterial agents.
Insecticidal Activities: It has shown potential in pest control applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase is due to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)sulfonyl-4-(1-pyrrolidinyl)piperidine
- 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine
Uniqueness
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine is unique due to its specific structural features, such as the combination of a piperidine core with a sulfonyl group and a 4-chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S.C2H2O4/c17-14-4-6-16(7-5-14)22(20,21)19-12-8-15(9-13-19)18-10-2-1-3-11-18;3-1(4)2(5)6/h4-7,15H,1-3,8-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRQSZYMXZKRJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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